molecular formula C16H15ClN4 B11782742 (5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine

(5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine

Cat. No.: B11782742
M. Wt: 298.77 g/mol
InChI Key: OBZLUKSYMSQKPA-UHFFFAOYSA-N
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Description

(5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine typically involves the formation of the triazole ring followed by the introduction of the chlorophenyl and p-tolyl groups. Common synthetic routes include:

    Cyclization Reactions: Starting from hydrazine derivatives and aldehydes or ketones to form the triazole ring.

    Substitution Reactions: Introducing the chlorophenyl and p-tolyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale cyclization and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions would be essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the triazole ring or the chlorophenyl group, potentially leading to dechlorination.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation Products: Oxides of the amine group.

    Reduction Products: Dechlorinated derivatives.

    Substitution Products: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

Medicine

    Drug Development: The compound can be explored for its potential as a therapeutic agent, particularly in the treatment of infections or cancer.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of (5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The triazole ring is known to interact with metal ions, which could be a part of its mechanism in catalytic applications.

Comparison with Similar Compounds

Similar Compounds

    (5-Phenyl-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine: Lacks the chlorophenyl group.

    (5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)(phenyl)methanamine: Lacks the p-tolyl group.

Uniqueness

The presence of both the chlorophenyl and p-tolyl groups in (5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine may confer unique properties such as enhanced biological activity or specific interactions in catalytic processes.

Properties

Molecular Formula

C16H15ClN4

Molecular Weight

298.77 g/mol

IUPAC Name

[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]-(4-methylphenyl)methanamine

InChI

InChI=1S/C16H15ClN4/c1-10-2-4-11(5-3-10)14(18)16-19-15(20-21-16)12-6-8-13(17)9-7-12/h2-9,14H,18H2,1H3,(H,19,20,21)

InChI Key

OBZLUKSYMSQKPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=NC(=NN2)C3=CC=C(C=C3)Cl)N

Origin of Product

United States

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